N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-benzyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPGMNZKTILZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152932 | |
| Record name | N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120606-08-8 | |
| Record name | Benzenemethanamine, N-[2-(2-methoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120606-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120606088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl-N-(2-(2-methoxy-phenoxy)-ethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzenemethanamine, N-[2-(2-methoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-2-(2-METHOXYPHENOXY)ETHANAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDQ91JBZ31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Epoxide Ring-Opening with N-Benzylamine Derivatives
A widely documented method involves reacting 4-(oxiranylmethoxy)-9H-carbazole with N-benzyl-2-(2-methoxyphenoxy)ethanamine in the presence of acetic acid and dimethoxyethane. The reaction proceeds at 70–75°C for 24 hours, followed by hydrogenation using a palladium-on-carbon (Pd/C) catalyst to remove the benzyl protecting group. Post-hydrogenation, the product is purified via recrystallization from ethyl acetate, achieving a final yield of 75% and purity >99%. This method emphasizes the critical role of temperature control and catalyst loading (5% Pd/C) in minimizing side reactions.
Intermediate Preparation: 2-(2-Methoxyphenoxy)Ethylamine
The synthesis of 2-(2-methoxyphenoxy)ethylamine, a key precursor, involves reacting 2-methoxyphenol with 1,2-dihaloethane (e.g., 1,2-dichloroethane) to form 1-halo-2-(2-methoxyphenoxy)ethane. Subsequent substitution with phthalimide under reflux conditions (180°C) yields a phthalimide-protected intermediate, which is hydrolyzed using potassium hydroxide to release the free amine. This step achieves an 84% recovery rate with water content <0.2%, ensuring suitability for downstream reactions.
Optimization of Reaction Conditions
Solvent Systems and Temperature
Optimal solvents vary by step:
-
Deprotection : Benzene or toluene for azeotropic dehydration at 80–145°C.
-
Hydrogenation : Ethyl acetate with Pd/C at 60–70°C under 3.5–4.5 kg/cm² pressure.
Elevated temperatures in deprotection steps reduce reaction times but require careful moisture control to prevent hydrolysis.
Acid/Base Catalysis
-
Deprotection : Hydrochloric acid (1.2–2.0 molar equivalents) cleaves the benzyl group from intermediates, with reaction completion within 3 hours at room temperature.
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Neutralization : Sodium hydroxide (2–5 equivalents) ensures free amine formation post-deprotection, critical for subsequent crystallization.
Purification and Analytical Validation
Azeotropic Dehydration
Azeotropic distillation with benzene removes residual water, achieving a dry toluene solution of the intermediate with 94% purity. This step is pivotal for avoiding side reactions in downstream steps.
Chromatographic Analysis
Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) resolves the target compound from impurities, while MS-compatible methods substitute phosphoric acid with formic acid for ionization efficiency.
Comparative Efficiency of Methods
The epoxide coupling route offers superior yield and purity, making it preferable for industrial-scale synthesis. In contrast, the phthalimide method excels in precursor preparation but requires stringent temperature control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Active Pharmaceutical Ingredients
N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is utilized in the production of Carvedilol, a medication used to treat high blood pressure and heart failure. The synthesis involves its reaction with 4-(2,3-epoxypropoxy)carbazole, which enhances the yield while minimizing impurities . The European Pharmacopeia has established strict limits on the presence of benzyl impurities in pharmaceutical formulations, making this compound's controlled use essential for compliance and safety .
1.2 Antimycobacterial Activity
Research has indicated potential antimycobacterial properties of derivatives related to this compound. Specifically, compounds synthesized from similar structures have shown efficacy against Mycobacterium tuberculosis, suggesting that this class of compounds could be further explored for therapeutic applications against tuberculosis .
Analytical Chemistry Applications
2.1 High-Performance Liquid Chromatography (HPLC)
This compound can be effectively analyzed using reverse-phase HPLC techniques. A study demonstrated that this compound could be separated on Newcrom R1 HPLC columns under simple conditions, utilizing a mobile phase comprising acetonitrile, water, and phosphoric acid . For mass spectrometry applications, phosphoric acid can be substituted with formic acid to ensure compatibility. This analytical method is scalable and applicable for isolating impurities during preparative separation processes.
| Method | Details |
|---|---|
| HPLC Type | Reverse Phase (RP) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid) |
| Application | Isolation of impurities; suitable for pharmacokinetics |
Case Studies and Research Findings
3.1 Case Study: Synthesis Optimization for Carvedilol
A significant study focused on optimizing the synthesis of Carvedilol using this compound. The researchers highlighted the advantages of this method in reducing bis-impurity levels through careful reaction conditions and purification steps . The case study illustrated how modifying synthetic pathways can lead to improved yields and compliance with regulatory standards.
3.2 Evaluation of Antimycobacterial Properties
In another research effort, a series of compounds derived from N-benzylated phenolic structures were evaluated for their antimycobacterial activity against M. tuberculosis. The results indicated that while some derivatives exhibited promising activity, further studies are necessary to elucidate their mechanisms and optimize their efficacy .
Mechanism of Action
The mechanism of action of N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A benzylamine core substituted with a 2-methoxyphenoxyethyl group.
- The methoxy group at the ortho position on the phenoxy ring introduces steric hindrance and electron-donating effects, influencing solubility and reactivity.
Comparative Analysis with Structural Analogs
Substituent-Driven Reactivity and Bioactivity
The table below highlights key differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights
Electronic and Steric Effects: The 2-methoxyphenoxy group in the target compound provides electron-donating resonance effects, enhancing stability compared to chloro- or fluoro-substituted analogs . Steric hindrance from the ortho-methoxy group may reduce enzymatic degradation, extending half-life in biological systems.
Biological Activity: Unlike Tofenacin HCl, which targets neurotransmitter reuptake via its benzhydryloxy group , the target compound’s methoxyphenoxy moiety may favor interactions with serotonin or adrenergic receptors, though empirical data are lacking. The triazole-containing analog exhibits antioxidant activity due to radical scavenging by the heterocyclic ring , a feature absent in the target compound.
Analytical Utility :
Biological Activity
N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride, also known as Carvedilol, is a compound with significant biological activity, particularly in cardiovascular pharmacology. This article explores its pharmacological properties, therapeutic applications, and research findings related to its biological activity.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 293.79 g/mol
- CAS Number : 120606-08-8
The compound features a benzyl group and a methoxyphenoxy moiety, contributing to its unique pharmacological profile. Its structural configuration allows for specific interactions with biological targets, enhancing its potential therapeutic applications.
This compound exhibits a dual mechanism of action:
- Beta-Adrenergic Receptor Antagonism : It competitively binds to beta-adrenergic receptors, leading to decreased heart rate and contractility, which is beneficial in managing conditions like hypertension and heart failure.
- Alpha-1 Adrenergic Receptor Blockade : The compound also blocks alpha-1 adrenergic receptors, causing vasodilation and further contributing to its blood pressure-lowering effects.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Cardiovascular Diseases : It is extensively used in studies related to heart failure, hypertension, and coronary artery disease due to its ability to improve cardiac function and lower blood pressure.
- Diabetic Complications : Research suggests potential benefits in managing diabetic nephropathy and retinopathy due to its antioxidant and anti-inflammatory properties.
- Cancer Research : Emerging studies indicate that it may possess anti-tumor properties, prompting investigations into its role in cancer prevention and treatment.
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
-
Cardiovascular Effects :
- A study demonstrated that Carvedilol significantly reduced systolic and diastolic blood pressure in hypertensive models.
- Another investigation showed improvements in left ventricular function in heart failure patients treated with Carvedilol.
-
Diabetic Complications :
- Research indicated that Carvedilol administration resulted in reduced markers of oxidative stress in diabetic rats, suggesting protective effects on renal function.
-
Antitumor Activity :
- Preliminary findings suggested that Carvedilol might inhibit tumor growth in specific cancer cell lines, warranting further exploration of its mechanisms in oncological settings.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| N-Benzyl-2-(2-methoxyphenoxy)ethylamine | CHNO | Lacks hydrochloride salt | More hydrophobic due to absence of Cl |
| SKF-106025 | CHClN | Potent dopamine receptor antagonist | Different pharmacological targets |
| 4-Methyl-N-benzyl-1-(4-fluorophenyl)-1H-pyrazole | CHFN | Distinct pyrazole structure | Different mechanism of action |
The comparison illustrates that this compound possesses unique functional groups that enhance its biological activity compared to structurally similar compounds.
Q & A
Q. How can environmental impact assessments be conducted for this compound?
- Methodology : Perform OECD 301 biodegradation tests (aqueous solution, 28 days). Measure bioaccumulation potential via logP (HPLC-derived) and assess aquatic toxicity using Daphnia magna (EC₅₀, OECD 202) .
Q. What regulatory documentation is required for preclinical development?
- Methodology : Compile data per FDA/EMA guidelines:
- Safety : GLP-compliant genotoxicity (Ames test, OECD 471) and photostability (ICH Q1B).
- Quality : Batch records, impurity profiles (ICH Q3A), and reference standard certification (USP/Ph. Eur.) .
Advanced Methodological Challenges
Q. How can enantiomer-specific pharmacological effects be investigated?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., diastereomeric salt formation). Compare pharmacokinetics (plasma t₁/₂, Cmax) in rodent models and receptor-binding affinities using SPR (Biacore) .
Q. What experimental designs evaluate synergistic effects with CNS-targeting adjuvants?
- Methodology : Use isobolographic analysis in animal models (e.g., forced swim test for depression). Combine sub-therapeutic doses with SSRIs or SNRIs and measure behavioral endpoints (immobility time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
